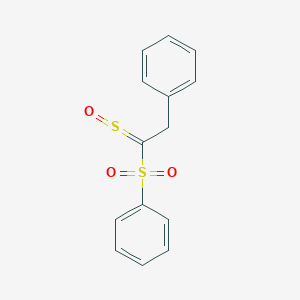

Phenyl 2-phenyl-1-sulfinylethyl sulfone

Description

Historical Context and Discovery

The development of this compound emerges from the rich historical evolution of organosulfur chemistry, which has witnessed significant advancement since the late nineteenth century. The foundational understanding of sulfone chemistry traces back to 1888 with the introduction of sulfonal as the first sulfone-based pharmaceutical compound. This early milestone established the potential of sulfur-containing compounds in medicinal applications and catalyzed subsequent research into more complex sulfur architectures.

The synthesis of hybrid sulfoxide-sulfone compounds like this compound represents a sophisticated extension of classical organosulfur methodology. Traditional approaches to sulfone synthesis have historically relied upon the oxidation of sulfides, aromatic sulfonylation reactions, alkylation of sulfinates, and addition reactions to alkenes and alkynes. The evolution toward hybrid compounds incorporating both sulfoxide and sulfone functionalities required the development of more refined synthetic strategies capable of selectively introducing and maintaining distinct oxidation states of sulfur within the same molecule.

The conceptual framework for compounds such as this compound builds upon fundamental advances in understanding sulfur bonding and reactivity. The recognition that sulfur can accommodate more than eight valence electrons through the utilization of d-orbitals enabled chemists to envision and synthesize increasingly complex sulfur-containing architectures. This theoretical foundation proved essential for the rational design of compounds featuring multiple sulfur functionalities with different oxidation states.

Significance in Organic Sulfur Chemistry

This compound occupies a position of considerable significance within the landscape of organic sulfur chemistry due to its unique structural characteristics and potential reactivity patterns. The compound falls under the category of sulfones and sulfoxides, which are important classes of compounds in organic chemistry. The presence of both sulfonyl and sulfinyl groups within the same molecular framework creates opportunities for diverse chemical reactivity that extends beyond what would be observed in compounds containing only a single type of sulfur functionality.

The molecular structure of this compound features both phenyl groups and sulfur-containing functional groups, creating a complex architecture that allows for multiple modes of chemical interaction. The compound can participate in various chemical reactions due to its functional groups, with reactivity influenced by electronic effects from the phenyl groups, which can stabilize or destabilize intermediates during reactions. This reactivity profile positions the compound as a versatile intermediate in organic synthesis, capable of serving as both an electrophile and a nucleophile depending on the specific chemical environment and reaction conditions.

The significance of this compound extends to its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the sulfur moieties. The dual functionality allows for sophisticated molecular recognition patterns and provides multiple sites for chemical modification, making it an attractive scaffold for pharmaceutical development and materials science applications. The compound's structure enables it to engage in complex intermolecular interactions through both sulfoxide and sulfone functionalities, potentially leading to enhanced binding affinity and selectivity in biological systems.

| Property | Characteristic |

|---|---|

| Functional Groups | Sulfone and sulfoxide |

| Molecular Architecture | Phenyl groups with sulfur-containing moieties |

| Chemical Reactivity | Electrophilic and nucleophilic potential |

| Electronic Effects | Phenyl group stabilization of reaction intermediates |

| Applications | Medicinal chemistry and organic synthesis |

Position within Sulfoxide-Sulfone Hybrid Compounds

This compound represents a distinctive member of the specialized class of sulfoxide-sulfone hybrid compounds, which occupy a unique niche within organosulfur chemistry. These hybrid molecules are characterized by the presence of both sulfoxide (sulfinyl) and sulfone (sulfonyl) functionalities within the same molecular framework, creating complex structures that exhibit properties distinct from their individual components. The positioning of this compound within this category reflects the advancement of synthetic chemistry toward increasingly sophisticated molecular architectures that challenge traditional boundaries between functional group classifications.

The hybrid nature of sulfoxide-sulfone compounds like this compound creates unique opportunities for chemical reactivity and molecular recognition. Unlike traditional sulfoxides or sulfones, which contain only one type of sulfur functionality, these hybrid compounds can engage in multiple simultaneous interactions with other molecules, potentially leading to enhanced selectivity and activity in various applications. The compound's ability to act as both an electrophile and nucleophile in various chemical environments demonstrates the synthetic versatility that emerges from combining different sulfur oxidation states within a single molecule.

The mechanism of action for this compound primarily revolves around its ability to act as an electrophile or nucleophile in various chemical environments. This dual reactivity profile positions the compound as a valuable synthetic intermediate, capable of participating in diverse reaction pathways depending on the specific conditions and reagents employed. The presence of both sulfoxide and sulfone functionalities allows for sequential or competitive reaction pathways, providing synthetic chemists with multiple options for chemical transformation and molecular assembly.

Within the broader context of organosulfur chemistry, sulfoxide-sulfone hybrid compounds represent an evolution toward more complex molecular architectures that incorporate multiple functional elements. The synthesis of such compounds requires sophisticated methodologies that can selectively introduce and maintain different sulfur oxidation states within the same molecule. Recent advances in synthetic methodology have enabled the preparation of sulfinyl sulfones through various approaches, including the use of readily accessible sulfinyl sulfones as precursors for radical chemistry applications. These developments have expanded the synthetic accessibility of hybrid sulfoxide-sulfone compounds and demonstrated their utility in advanced organic transformations.

| Classification | Hybrid Sulfoxide-Sulfone Compound |

|---|---|

| Unique Features | Dual sulfur functionality |

| Reactivity Profile | Electrophilic and nucleophilic capabilities |

| Synthetic Utility | Versatile intermediate for multiple reaction pathways |

| Mechanistic Flexibility | Multiple modes of chemical interaction |

| Structural Complexity | Advanced organosulfur architecture |

Properties

Molecular Formula |

C14H12O3S2 |

|---|---|

Molecular Weight |

292.4g/mol |

IUPAC Name |

[2-(benzenesulfonyl)-2-sulfinylethyl]benzene |

InChI |

InChI=1S/C14H12O3S2/c15-18-14(11-12-7-3-1-4-8-12)19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

IAZRDEUKBOPVEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=S=O)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=S=O)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Phenyl 2-phenyl-1-sulfinylethyl sulfone with structurally or functionally related sulfones and sulfinyl derivatives, focusing on molecular properties, reactivity, biological activity, and environmental behavior.

Structural and Functional Comparisons

Key Observations :

- The dual sulfinyl/sulfone groups in the target compound distinguish it from analogs with single sulfur-oxygen functionalities. This combination may influence electron-withdrawing effects and reactivity, such as in coordination chemistry or nucleophilic substitution .

Environmental and Stability Considerations

- This contrasts with simpler sulfones (e.g., ethyl derivatives), which might be more susceptible to microbial action .

- Oxidative Stability : Sulfones are generally stable, but sulfinyl groups (S=O) can oxidize further to sulfones. The target compound’s sulfinyl group may render it more reactive under oxidative conditions compared to fully oxidized analogs .

Q & A

Q. Q1. What are the validated synthetic routes for phenyl 2-phenyl-1-sulfinylethyl sulfone, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide or peroxy acids. For example, methyl phenyl sulfide oxidizes to methyl phenyl sulfone with 2 equivalents of H₂O₂ . To optimize efficiency, monitor reaction progress via gas chromatography (GC) with flame ionization detectors, as demonstrated in kinetic studies of sulfone formation using Grignard reagents and phenyl tosylate . Adjust temperature (e.g., 90°C for THF/toluene systems) and solvent ratios to enhance yield and reduce side products.

Q. Q2. How can this compound be characterized structurally and functionally?

Methodological Answer: Use a combination of NMR (¹H, ¹³C) and LC-MS for structural elucidation. For LC-MS, employ a ZB-1 capillary column (phenyl polydimethylsiloxane) and validate parameters such as LOD (1.43 ppm) and LOQ (4.77 ppm) to ensure sensitivity . Functional characterization may involve assessing oxidative stability under controlled H₂O₂ exposure, with comparative analysis of sulfoxide intermediates .

Advanced Research Questions

Q. Q3. How do solvent systems influence the reactivity of this compound in extraction processes?

Methodological Answer: Solvent polarity and stability under extreme conditions (e.g., radiation) are critical. In actinide extraction, phenyl trifluoromethyl sulfone demonstrated hydrolytic stability as a diluent, suggesting similar sulfones may resist degradation in acidic/nuclear environments . Design experiments using UV-Vis or ICP-MS to track sulfone integrity under varying pH and temperature.

Q. Q4. What kinetic models explain contradictions in sulfone formation under different reaction conditions?

Methodological Answer: Contradictions arise from competing pathways (e.g., incomplete oxidation or side reactions). In a study with benzyl phenyl sulfone, GC analysis revealed 97% unreacted starting material under reflux with ZnCl₂/morpholine, highlighting catalyst incompatibility . Apply pseudo-first-order kinetics (rate constants ±4% reproducibility) to model sulfone synthesis, using internal standards (e.g., aqueous NH₄Cl quenching) for accurate concentration measurements .

Q. Q5. How can this compound be integrated into polymer systems for proton exchange membranes (PEMs)?

Methodological Answer: Evaluate sulfone-based polymers for proton conductivity (target: 0.1 S/cm at 120°C) and methanol permeability. Nafion analogues with sulfone moieties show reduced fuel crossover in DMFCs . Use electrochemical impedance spectroscopy (EIS) to measure conductivity and compare with DOE benchmarks.

Stability and Analytical Challenges

Q. Q6. What are the key stability concerns for this compound in long-term storage or extreme conditions?

Methodological Answer: Degradation pathways include hydrolysis and oxidation. Accelerated aging studies under UV light or high humidity (50–90% RH) can identify degradation products via LC-MS . For nuclear applications, assess radiation stability using gamma irradiators and track changes in extraction efficiency .

Q. Q7. How can researchers resolve discrepancies in sulfone quantification across analytical platforms?

Methodological Answer: Calibrate instruments with certified reference materials (CRMs) and validate methods per ICH guidelines. For LC-MS, ensure recovery rates (97.5–102.1%) and precision (%RSD ≤2) using spiked samples . Cross-validate with GC or NMR to confirm accuracy, especially when sulfone concentrations are near detection limits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.